1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methylpyrimidin-4-yl)urea

Catalog No.
S7362968
CAS No.
M.F
C16H19N5O3
M. Wt
329.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methyl...

Product Name

1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methylpyrimidin-4-yl)urea

IUPAC Name

1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(2-methylpyrimidin-4-yl)urea

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

InChI

InChI=1S/C16H19N5O3/c1-11-17-7-4-14(18-11)20-16(23)19-12-5-8-21(9-6-12)15(22)13-3-2-10-24-13/h2-4,7,10,12H,5-6,8-9H2,1H3,(H2,17,18,19,20,23)

InChI Key

IQDMTLQXJQNRTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)NC(=O)NC2CCN(CC2)C(=O)C3=CC=CO3
1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methylpyrimidin-4-yl)urea is a synthetic organic compound that is currently being researched for its potential applications in various fields. This paper provides an overview of the compound, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methylpyrimidin-4-yl)urea is a synthetic organic compound with the molecular formula C17H21N5O3. The compound is known by several names, including BMS-599626, FPDV, and BMCL-6. The compound belongs to a class of molecules called kinase inhibitors, which are compounds that inhibit the activity of kinases, enzymes that play a key role in regulating cell division and growth.
1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methylpyrimidin-4-yl)urea is a white to off-white solid with a molecular weight of 355.38 g/mol. The compound has a melting point of 216-218 °C and is soluble in DMSO and methanol. The compound is stable under normal conditions and does not decompose easily. The compound has a moderate logP (octanol/water partition coefficient) value, indicating that it is moderately hydrophobic.
1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methylpyrimidin-4-yl)urea is synthesized using a multi-step reaction process that involves the coupling of a furan-2-carboxylic acid derivative with a piperidin-4-amine derivative, followed by a condensation reaction with a 2,4-diaminopyrimidine derivative. The final product is then purified using chromatography techniques.
Characterization of the compound is typically done using a combination of spectral and analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Several analytical methods have been developed for the detection and quantification of 1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methylpyrimidin-4-yl)urea, including high-performance liquid chromatography (HPLC), liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), and UV-visible (UV-vis) spectroscopy. These methods are used to determine the concentration of the compound in various biological samples, including blood, plasma, and tissue.
1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methylpyrimidin-4-yl)urea has been shown to exhibit potent inhibitory activity against several kinases, including GSK-3β, CDK2, and CDK5/p25. These kinases play a key role in several biological processes, including cell differentiation, proliferation, and survival. Inhibiting the activity of these kinases has been shown to have therapeutic potential in the treatment of several diseases, including cancer and neurodegenerative disorders.
Several preclinical studies have been conducted to evaluate the toxicity and safety of 1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methylpyrimidin-4-yl)urea in various animal models. These studies have shown that the compound is generally well-tolerated and does not exhibit significant toxicity at therapeutic doses. However, further studies are needed to evaluate the long-term effects of the compound on various organ systems and to determine the maximum tolerated dose.
1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methylpyrimidin-4-yl)urea has been evaluated in several preclinical studies for its potential applications in various fields, including oncology and neurodegenerative disorders. The compound has been shown to exhibit potent inhibitory activity against several kinases that are involved in the pathogenesis of these diseases.
The current state of research on 1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methylpyrimidin-4-yl)urea is focused on evaluating its therapeutic potential in various diseases, including cancer and neurodegenerative disorders. Several preclinical studies have shown promising results, and clinical trials are currently underway to evaluate the safety and efficacy of the compound in humans.
1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methylpyrimidin-4-yl)urea has significant potential for applications in various fields of research and industry, including drug discovery and development, agriculture, and biotechnology. The compound's potent inhibitory activity against several kinases makes it a promising candidate for the development of novel therapies for cancer and neurodegenerative disorders. The compound's potential applications in agriculture and biotechnology are also being explored, with the aim of developing new crop protection agents and improving the efficiency of industrial processes.
Despite the promising results obtained from preclinical studies, several limitations and challenges must be overcome before 1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methylpyrimidin-4-yl)urea can be successfully developed into a clinically approved drug. These limitations include issues related to toxicity, pharmacokinetics, and drug resistance. Further research is needed to address these issues and optimize the therapeutic potential of the compound.
Possible Future Directions:
1. Development of new synthetic routes for the production of 1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methylpyrimidin-4-yl)urea.
2. Evaluation of the efficacy of the compound in combination therapies with other drugs.
3. Identification of new indications for the use of 1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methylpyrimidin-4-yl)urea.
4. Investigation of the mechanisms of drug resistance and the development of strategies to overcome resistance.
5. Development of more sensitive analytical methods for the detection and quantification of the compound in biological samples.
6. Optimization of the pharmacokinetic properties of the compound to improve its bioavailability and reduce the risk of toxicity.
7. Evaluation of the long-term safety and toxicity of the compound in animal models.
8. Investigation of the potential applications of the compound in agriculture and biotechnology.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

329.14878949 g/mol

Monoisotopic Mass

329.14878949 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-27-2023

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